N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide
Overview
Description
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety and the thiophene carboxamide group. Common reagents used in these reactions include ethyl iodide, piperidine, and thiophene-2-carboxylic acid. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green solvents and ultrasound-assisted synthesis methods can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaH. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole core may interact with enzymes or receptors, while the piperidine moiety can enhance binding affinity. The thiophene carboxamide group may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-benzimidazol-5-yl}acetamide: Similar structure but with an acetamide group instead of a thiophene carboxamide.
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-yl}acetamide: Similar structure but with an acetamide group instead of a thiophene carboxamide.
Uniqueness
The presence of the thiophene carboxamide group in N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide makes it unique compared to its analogs. This group can impart different electronic properties and potentially enhance the compound’s bioactivity.
Properties
IUPAC Name |
N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-2-24-17-9-8-15(21-20(25)18-7-6-12-26-18)13-16(17)22-19(24)14-23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODGWXHICRWRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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